molecular formula C22H25N3O3S2 B2745461 4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide CAS No. 477497-89-5

4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide

Cat. No. B2745461
M. Wt: 443.58
InChI Key: XTLMWKBRDMYFHH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Electrophilic Cyclization and Sulfanylation

Intramolecular cyclization and cyclofunctionalization studies involving unsaturated compounds have demonstrated the synthesis of tetrahydro-5H-thieno[3,2-b]azepin-5-ones and their derivatives through the action of polyphosphoric acid and chlorosulfanylarenes (Danilyuk et al., 2016). These methodologies are relevant for the synthesis of complex heterocyclic compounds which could include structures similar to 4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide, indicating the potential for creating biologically active molecules through cyclization and sulfanylation reactions.

Photoresponsive Molecularly Imprinted Hydrogels

The development of photoresponsive molecularly imprinted hydrogels using azobenzene-containing monomers, such as 4-[(4-methacryloyloxy)phenylazo]benzenesulfonic acid, for the photoregulated release and uptake of pharmaceuticals demonstrates the application of functionalized compounds in drug delivery systems (Gong, Wong, & Lam, 2008). This research area could explore the incorporation of compounds like 4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide into hydrogels for targeted therapeutic applications.

Anticancer Activity of Heterocyclic Compounds

The synthesis and evaluation of 1,4‐naphthoquinone derivatives containing phenylaminosulfanyl moieties have shown significant cytotoxic activity against cancer cell lines, indicating the potential for such compounds in anticancer drug development (Ravichandiran et al., 2019). Research in this domain could extend to the synthesis and biological evaluation of compounds structurally related to 4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide, exploring their potential as anticancer agents.

Synthesis of Heterocyclic Compounds via Catalysis

Research on the palladium-catalyzed ring-opening of cyclopropyl benzamides to synthesize benzo[c]azepine-1-ones through C(sp3)–H functionalization highlights the utility of catalytic methods in the synthesis of complex heterocyclic compounds (Ladd, Roman, & Charette, 2013). This approach could be applicable to the synthesis of compounds like 4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide, providing efficient pathways to access pharmacologically relevant heterocycles.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c23-14-7-17-29-21-9-4-3-8-20(21)24-22(26)18-10-12-19(13-11-18)30(27,28)25-15-5-1-2-6-16-25/h3-4,8-13H,1-2,5-7,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLMWKBRDMYFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide

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